4-(4-Fluoro-benzyloxy)-benzoic acid
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Overview
Description
4-(4-Fluoro-benzyloxy)-benzoic acid: is an organic compound with the molecular formula C14H11FO3 It is a derivative of benzoic acid, where the hydrogen atom in the para position of the benzene ring is replaced by a 4-fluoro-benzyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluoro-benzyloxy)-benzoic acid typically involves the reaction of 4-fluorobenzyl bromide with 4-hydroxybenzoic acid. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures (around 80°C) for several hours . The product is then purified through extraction and recrystallization techniques.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Fluoro-benzyloxy)-benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Esterification: Acid catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) in the presence of alcohols.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, such as 4-(4-substituted-benzyloxy)-benzoic acids.
Oxidation: Formation of 4-(4-fluoro-benzyloxy)-benzaldehyde or this compound derivatives.
Esterification: Formation of esters like methyl 4-(4-fluoro-benzyloxy)-benzoate.
Scientific Research Applications
Chemistry: 4-(4-Fluoro-benzyloxy)-benzoic acid is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It can be modified to create derivatives with enhanced biological activity, targeting specific enzymes or receptors .
Industry: The compound finds applications in the development of advanced materials, such as polymers and coatings, due to its unique structural properties .
Mechanism of Action
The mechanism of action of 4-(4-Fluoro-benzyloxy)-benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the fluoro group can enhance the compound’s binding affinity and selectivity towards its target.
Comparison with Similar Compounds
- 4-(4-Fluoro-benzyloxy)-benzylamine
- 4-(4-Fluoro-benzyloxy)-phenylamine
- 4-(4-Fluoro-benzyloxy)-benzonitrile
Comparison: Compared to its analogs, 4-(4-Fluoro-benzyloxy)-benzoic acid is unique due to the presence of both the carboxylic acid and fluoro-benzyloxy groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-[(4-fluorophenyl)methoxy]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c15-12-5-1-10(2-6-12)9-18-13-7-3-11(4-8-13)14(16)17/h1-8H,9H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXGPRFAVTVMKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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